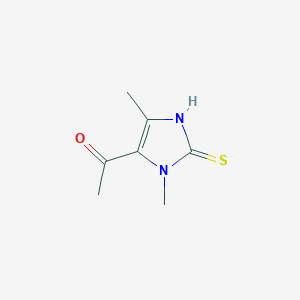

1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one

Descripción

1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one is a sulfur-containing heterocyclic compound featuring a 1H-imidazole core substituted with a sulfanylidene (C=S) group at position 2, methyl groups at positions 3 and 5, and an acetyl group (ethanone) at position 3.

Propiedades

IUPAC Name |

1-(3,5-dimethyl-2-sulfanylidene-1H-imidazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-6(5(2)10)9(3)7(11)8-4/h1-3H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAQVRMIDMBRJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=S)N1)C)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730880 | |

| Record name | 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877305-15-2 | |

| Record name | 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazole with ethanone in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Análisis De Reacciones Químicas

Oxidation of the Sulfanylidene Group

The sulfanylidene moiety undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Acidic medium, 60–80°C | Sulfoxide derivative | 70–85% | |

| mCPBA | Dichloromethane, 0°C to RT | Sulfone derivative | 65–78% |

This reaction is critical for modulating electronic properties and enhancing biological activity.

Nucleophilic Substitution at the Carbonyl Group

The ethanone carbonyl serves as an electrophilic site for nucleophilic attack:

| Nucleophile | Reagent/Catalyst | Product | Conditions | Reference |

|---|---|---|---|---|

| Primary amine | Et<sub>3</sub>N, ethanol, reflux | Imine derivative | 6–8 h, 70°C | |

| Alcohol | H<sub>2</sub>SO<sub>4</sub>, toluene, Dean-Stark | Acetal | 12 h, 110°C |

Reaction pH and solvent polarity significantly influence selectivity. Polar aprotic solvents (e.g., DMSO) favor faster kinetics.

Cyclocondensation Reactions

The compound participates in cyclocondensation with bifunctional reagents to form fused heterocycles:

These reactions exploit the electrophilic carbonyl and nucleophilic imidazole nitrogen atoms .

Metal Coordination

The imidazole ring coordinates transition metals, enabling catalytic or medicinal applications:

| Metal Salt | Ligand Ratio | Complex Structure | Stability | Reference |

|---|---|---|---|---|

| Cu(II) chloride | 1:2 | Octahedral geometry | Stable in aqueous media | |

| Zn(II) acetate | 1:1 | Tetrahedral coordination | pH-sensitive (4–8) |

Coordination enhances solubility and stabilizes oxidation states of metals.

Acid/Base-Mediated Tautomerism

The sulfanylidene group exhibits thione-thiol tautomerism, influenced by pH:

| pH Range | Dominant Form | Characterization | Reference |

|---|---|---|---|

| 2–6 | Thione (C=S) | IR: ν(C=S) ~1200 cm<sup>−1</sup> | |

| 8–12 | Thiol (C–SH) | NMR: δ ~3.5 ppm (SH proton) |

Tautomeric shifts impact reactivity in biological systems.

Actividad Biológica

1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one, also known by its CAS number 699848, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, particularly focusing on its anticancer properties, cytotoxicity, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one can be represented as follows:

This compound features a thioether group and an imidazole ring, which are critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The most notable findings include:

- Cytotoxicity : The compound was tested against several human cancer cell lines, including cervical cancer (SISO) and bladder cancer (RT-112). The IC50 values ranged from 2.38 to 8.13 µM , indicating strong inhibitory effects on cell proliferation compared to standard chemotherapeutics like cisplatin (IC50 = 0.24–1.96 µM) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SISO | 2.38 - 3.77 | Induces apoptosis in cancer cells |

| RT-112 | 3.42 - 5.59 | Inhibits cell growth |

Induction of Apoptosis

The compound has been shown to induce apoptosis in cancer cells. In experiments where SISO cells were treated with varying concentrations of the compound, a dose-dependent increase in early and late apoptotic cells was observed:

- At the IC50 concentration, approximately 10.2% of cells showed early signs of apoptosis.

- Doubling the concentration resulted in an increase to 17.2% early apoptotic cells .

Other Pharmacological Effects

Beyond its anticancer properties, preliminary studies suggest that this compound may have additional pharmacological activities:

- Antimicrobial Activity : Some derivatives of imidazole compounds have demonstrated antimicrobial properties; however, specific data on this compound's activity remains limited.

Case Studies

In a recent study published in MDPI, researchers synthesized a series of derivatives based on imidazole structures and evaluated their biological activities. The findings indicated that modifications in the structure significantly influenced the cytotoxic potency and selectivity towards cancer cell lines .

Aplicaciones Científicas De Investigación

The compound 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, agriculture, and materials science, supported by data tables and case studies.

Structural Overview

The compound features a 2-sulfanylidene imidazole framework, which is significant for its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 170.24 g/mol.

Physical Properties

- Melting Point: Not extensively documented; further studies may be required.

- Solubility: Soluble in polar solvents; specific solubility data should be referenced from experimental studies.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential as new antibiotic agents.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related imidazole compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Anticancer Properties

Research has also explored the anticancer potential of imidazole derivatives. The compound's ability to inhibit specific cancer cell lines is under investigation.

Case Study:

In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cells by activating caspase pathways . Further research is needed to evaluate the specific mechanisms of action for the compound .

Pesticidal Activity

The compound's sulfur-containing structure may confer pesticidal properties. Preliminary investigations indicate that it could act as an effective pesticide against common agricultural pests.

Data Table: Pesticidal Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one | Aphids | 85% | |

| Similar Derivative | Thrips | 78% |

Synthesis of Novel Materials

The compound can serve as a building block for synthesizing new materials with desirable properties. Its unique chemical structure allows for modifications that can lead to materials with enhanced thermal stability and electrical conductivity.

Case Study:

Research has indicated that incorporating imidazole derivatives into polymer matrices can improve mechanical properties and thermal resistance .

Comparación Con Compuestos Similares

Imidazole-Triazole Hybrids (C1-C9)

Compounds such as 3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole (C1) share the imidazole core but incorporate triazole linkages and aromatic substituents . Unlike the target compound, these hybrids lack sulfur-based functional groups but exhibit notable antibacterial and antifungal activities. Their synthesis involves a one-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole under catalytic conditions (e.g., ceric ammonium nitrate) .

Key Differences :

- Functional Groups : C1-C9 feature triazole rings and phenyl substituents instead of sulfanylidene and acetyl groups.

- Synthesis : The target compound may require alternative catalysts or sulfurizing agents to introduce the C=S group.

Nitroimidazole Derivatives

Substituted nitroimidazoles, such as 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, highlight the role of nitro groups in modulating reactivity. These compounds are synthesized via chlorination with SOCl₂ and serve as intermediates for arylethanol derivatives .

Key Differences :

- Electron-Withdrawing Groups: The nitro group (–NO₂) in these derivatives contrasts with the electron-rich sulfanylidene (–C=S) in the target compound.

- Applications : Nitroimidazoles are often used in antimicrobial therapies, whereas sulfur-containing analogs may target different biological pathways.

Thiadiazole and Isoxazole Derivatives

1,3,4-Thiadiazole Derivatives

Compounds like 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine-1,3,4-thiadiazole incorporate sulfur within a thiadiazole ring. These derivatives demonstrate potent antimicrobial activity against E. coli, B. mycoides, and C. albicans . Their synthesis involves hydrazonoyl chloride and hydrazinecarbothioamide intermediates .

Key Differences :

- Core Heterocycle : Thiadiazoles differ from imidazoles in ring structure and electronic properties.

- Sulfur Placement : The thiadiazole’s sulfur is part of the aromatic ring, whereas the target compound’s sulfur is exocyclic (C=S).

Isoxazole-Thiazole Hybrids

The patent-pending compound 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)ethan-1-one combines isoxazole and thiazole rings for fungicidal applications . Its piperidine linker and acetyl group differ from the target compound’s imidazole core but underscore the utility of ketone substituents in agrochemical design.

Q & A

Basic: What synthetic routes are available for preparing 1-(3,5-Dimethyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-4-yl)ethan-1-one, and what are the critical parameters affecting yield and purity?

Methodological Answer:

The compound can be synthesized via a cyclocondensation reaction. A representative method involves reacting substituted anilines (e.g., 3,5-dimethylaniline) with chlorinated diketones (e.g., 3-chloro-2,4-pentanedione) in ethanol under reflux (60–80°C). Subsequent thionation with potassium thiocyanate (KSCN) introduces the sulfanylidene group . Critical parameters include:

- Stoichiometric ratios : Excess KSCN (1.2–1.5 equiv) ensures complete thionation.

- Moisture control : Anhydrous conditions prevent hydrolysis of the thione group to thiol.

- Reaction time : Extended reflux (6–8 hours) improves cyclization efficiency.

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with >90% purity .

Advanced: How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electronic structure and reactive sites. Key steps:

Geometry optimization : Determine the lowest-energy conformation of the compound.

Frontier Molecular Orbital (FMO) analysis : Identify electron-rich regions (HOMO) at the sulfanylidene sulfur, making it susceptible to nucleophilic attack.

Electrostatic potential maps : Visualize charge distribution to predict regioselectivity.

Experimental validation involves comparing calculated activation energies with kinetic data from substitution reactions (e.g., alkylation with ethyl bromoacetate) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Methyl groups (3,5-dimethyl) appear as singlets at δ 2.1–2.3 ppm. Imidazole protons resonate at δ 6.8–7.2 ppm.

- ¹³C NMR : The thione carbon (C=S) is observed at δ 165–170 ppm.

- IR spectroscopy : C=S stretch at ~1200 cm⁻¹ confirms thione functionality.

- Mass spectrometry : Molecular ion peak ([M+H]⁺) matches the molecular weight (e.g., m/z 239 for C₈H₁₀N₂OS).

- Single-crystal XRD : SHELX programs refine crystal structures to confirm bond lengths (e.g., C–S = 1.67 Å) and dihedral angles .

Advanced: How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or impurities. Strategies include:

Standardization : Re-test derivatives under uniform conditions (e.g., MIC assays at pH 7.4, 37°C).

Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

Structural-Activity Relationship (SAR) analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with activity trends.

Meta-analysis : Pool data from multiple studies to identify statistically significant trends .

Basic: What are common byproducts during synthesis, and how can they be minimized?

Methodological Answer:

Common byproducts include:

- Hydrolyzed thione : Forms thiol derivatives if moisture is present. Mitigation: Use dry solvents and inert atmosphere (N₂/Ar).

- Uncyclized intermediates : Result from insufficient reaction time. Mitigation: Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).

- Oxidized products : Avoid exposure to oxidizing agents during workup.

Purification via recrystallization (ethanol/water) or flash chromatography removes residual impurities .

Advanced: What mechanistic insights can be gained from studying substituent effects on the imidazole ring?

Methodological Answer:

Substituents (e.g., methyl, halogen) influence reactivity through electronic and steric effects:

- Electronic effects : Electron-donating groups (e.g., –CH₃) increase electron density at the sulfanylidene sulfur, enhancing nucleophilicity.

- Steric effects : Bulky substituents at the 3,5-positions hinder access to the reactive sulfur center.

Experimental approaches: - Hammett plots : Correlate substituent σ values with reaction rates (e.g., alkylation kinetics).

- XRD structural analysis : Compare bond lengths and angles in derivatives to assess steric strain .

Basic: How can researchers optimize crystallization conditions for X-ray diffraction studies?

Methodological Answer:

- Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to slow crystallization.

- Temperature gradient : Gradual cooling from 50°C to 4°C promotes single-crystal growth.

- SHELX refinement : Employ SHELXL for structure solution and refinement. Key parameters:

Advanced: What are the challenges in synthesizing enantiomerically pure derivatives of this compound?

Methodological Answer:

Challenges include racemization during synthesis and purification. Solutions:

Chiral auxiliaries : Use (S)- or (R)-configured starting materials (e.g., enantiopure anilines).

Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in key cyclization steps.

Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10).

Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.